molecular formula C18H17ClN4O4S2 B3412952 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 941896-47-5

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B3412952
CAS No.: 941896-47-5
M. Wt: 452.9 g/mol
InChI Key: SIOCVJNRWXVFGF-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a thiophene sulfonyl group, and a piperidine carboxamide moiety

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide are largely attributed to its unique structure. The compound’s activity can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . The 1,3,4-oxadiazole ring system exerts a wide variety of pharmacological activities

Cellular Effects

It has been observed that the compound has a significant impact on the growth of Mycobacterium tuberculosis

Molecular Mechanism

The molecular mechanism of action of this compound is currently under investigation. Preliminary studies suggest that the compound may inhibit M. tuberculosis cell growth

Temporal Effects in Laboratory Settings

Studies are ongoing to determine the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Preparation Methods

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step involves the use of 4-chlorobenzoic acid or its derivatives, which can be coupled with the oxadiazole ring through various coupling reactions.

    Attachment of the thiophene-2-sulfonyl group: This can be done by sulfonylation of the thiophene ring, followed by coupling with the oxadiazole intermediate.

    Formation of the piperidine carboxamide moiety: This involves the reaction of the intermediate with piperidine and subsequent carboxylation to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antiviral and antitubercular agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Research: It can be used as a tool compound to study the mechanisms of action of oxadiazole and sulfonamide derivatives in biological systems.

    Chemical Research: The compound’s reactivity and ability to undergo various chemical transformations make it a valuable intermediate in organic synthesis.

    Industrial Applications:

Comparison with Similar Compounds

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide: This compound has a thiadiazole ring instead of an oxadiazole ring, which may result in different biological activities and chemical reactivity.

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(benzene-2-sulfonyl)piperidine-4-carboxamide: This compound has a benzene sulfonyl group instead of a thiophene sulfonyl group, which can affect its chemical properties and applications.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4S2/c19-14-5-3-13(4-6-14)17-21-22-18(27-17)20-16(24)12-7-9-23(10-8-12)29(25,26)15-2-1-11-28-15/h1-6,11-12H,7-10H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOCVJNRWXVFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Reactant of Route 2
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N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Reactant of Route 3
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N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Reactant of Route 4
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Reactant of Route 5
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Reactant of Route 6
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

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